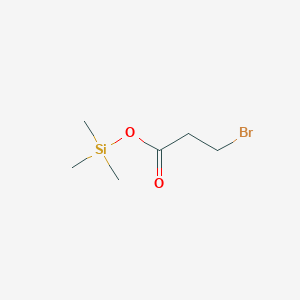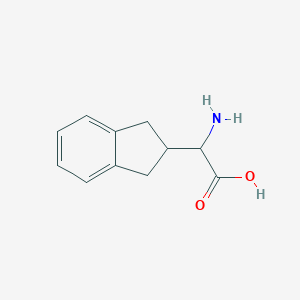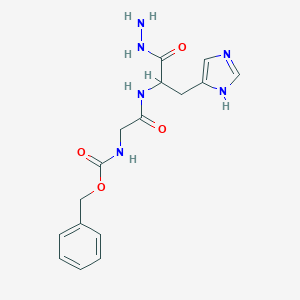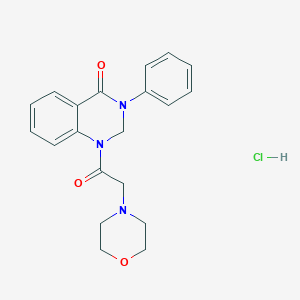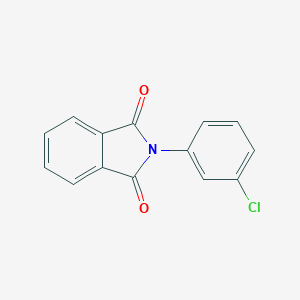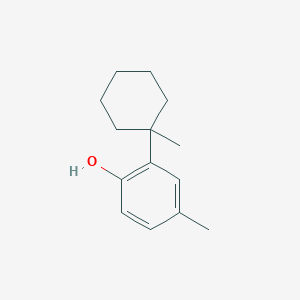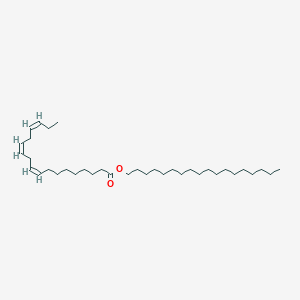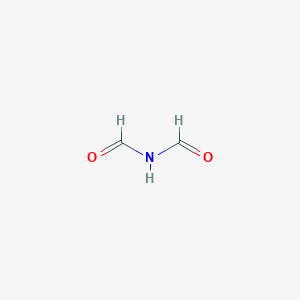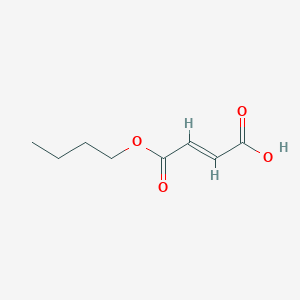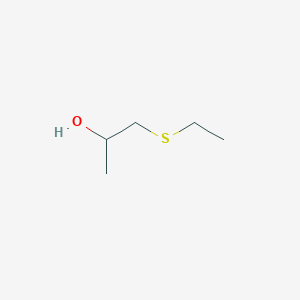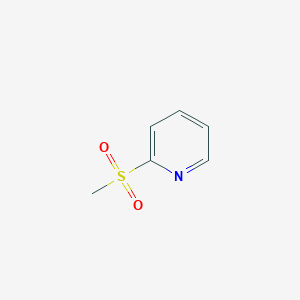
4-Acetamidobenzyl alcohol
概述
描述
4-Acetamidobenzyl alcohol, also known as N-(4-hydroxymethylphenyl)acetamide, is an organic compound with the molecular formula C9H11NO2. It is characterized by its acetamide and benzyl alcohol functional groups. This compound appears as a colorless to pale yellow crystalline solid with a special aroma and is slightly soluble in water but easily soluble in organic solvents such as ethanol, ether, and chloroform .
准备方法
Synthetic Routes and Reaction Conditions: 4-Acetamidobenzyl alcohol can be synthesized through the acetylation of 4-aminobenzyl alcohol using acetic anhydride. The general procedure involves mixing 4-aminobenzyl alcohol with acetic anhydride in the presence of a catalyst such as cobalt(III) oxide nanoparticles. The reaction is typically carried out at room temperature, and the progress is monitored using thin-layer chromatography. After completion, the product is extracted and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .
化学反应分析
Types of Reactions: 4-Acetamidobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-acetamidobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-acetamidobenzylamine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 4-Acetamidobenzoic acid.
Reduction: 4-Acetamidobenzylamine.
Substitution: Products depend on the nucleophile used
科学研究应用
4-Acetamidobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a metabolite in certain biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis .
作用机制
The mechanism of action of 4-acetamidobenzyl alcohol involves its role as a mediator in electrochemical oxidation processes. In the presence of specific catalysts, primary alcohols and aldehydes are oxidized to their corresponding carboxylic acids. This compound acts as an intermediate in these reactions, facilitating the conversion of substrates to desired products.
相似化合物的比较
- 4-Aminobenzyl alcohol
- 4-Acetamidobenzoic acid
- 4-Acetamidobenzylamine
Comparison: 4-Acetamidobenzyl alcohol is unique due to its dual functional groups (acetamide and benzyl alcohol), which allow it to participate in a wide range of chemical reactions. Compared to 4-aminobenzyl alcohol, it has an additional acetyl group, which enhances its reactivity in certain reactions. Its structural similarity to 4-acetamidobenzoic acid and 4-acetamidobenzylamine makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(12)10-9-4-2-8(6-11)3-5-9/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYORFKUJZEQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167655 | |
| Record name | 4-Acetaminobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16375-88-5 | |
| Record name | 4-Acetaminobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetaminobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(hydroxymethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)
